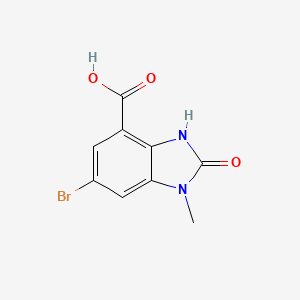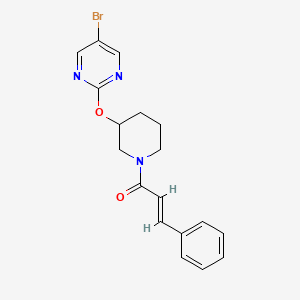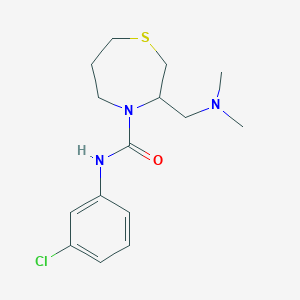
N-(3-chlorophenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide, also known as CTZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CTZ is a thiazepane derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Aplicaciones Científicas De Investigación
Molecular Structure Insights
One study focused on the structural analysis of related compounds, highlighting the role of intramolecular hydrogen bonds in stabilizing their structures. Such research is pivotal for understanding how slight modifications in molecular structure can significantly impact the physical and chemical properties of a compound, which is crucial for drug design and materials science (Siddiqui et al., 2008).
Synthesis and Biological Activities
Another area of research explores the synthesis of carboxamide derivatives and their cytotoxic activities against various cancer cell lines. This indicates the compound's potential in the development of new chemotherapeutic agents. The study demonstrates the compound's utility in creating potent cytotoxins, showcasing its relevance in cancer research (Deady et al., 2003).
Antimicrobial Applications
Additionally, the synthesis of new derivatives and their evaluation as potential biological agents against bacterial and fungal growth further exemplifies the compound's significance. Such studies contribute to the ongoing search for new antimicrobial agents, especially in the face of rising antibiotic resistance (Akbari et al., 2008).
Chemical Reactivity and Drug Synthesis
Research on the reactivity of related compounds with amines under various conditions to produce diverse reaction products has applications in synthetic chemistry and drug development. Understanding these reactions is essential for synthesizing new compounds with potential therapeutic applications (Kinoshita et al., 1989).
Novel Complexes and Their Anti-tumor Activities
The development of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives and their testing for anti-tumor activities highlights the compound's application in the search for new cancer therapies. This research not only provides insights into the compound's potential role in medicinal chemistry but also opens new avenues for the development of CDK8 kinase inhibitors as a novel approach to colon cancer therapy (Aboelmagd et al., 2021).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3OS/c1-18(2)10-14-11-21-8-4-7-19(14)15(20)17-13-6-3-5-12(16)9-13/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUDKPUDZYGYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667634.png)
![Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2667637.png)
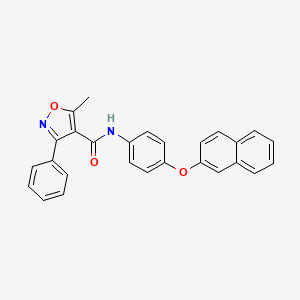
![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2667643.png)
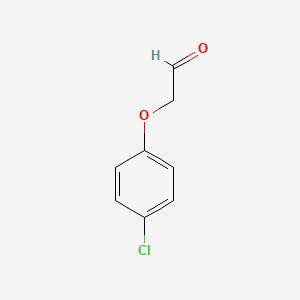
![N-(1-cyanocyclohexyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]propanamide](/img/structure/B2667645.png)
amine hydrochloride](/img/structure/B2667646.png)
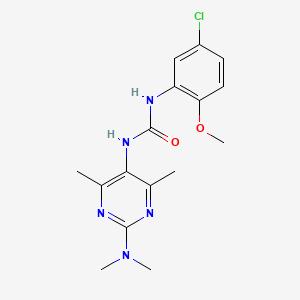
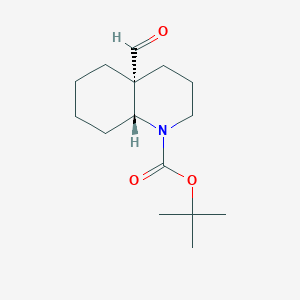
![2-Chloro-1-[4-(2-nitrophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2667652.png)
